

Application Notes: iRGD Functionalization of Liposomes for Enhanced Drug Delivery

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Compound of Interest		
Compound Name:	iRGD peptide	
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Introduction

The targeted delivery of therapeutic agents to solid tumors remains a significant challenge in cancer therapy, largely due to the complex and dense tumor microenvironment (TME) which limits drug penetration.[1] iRGD (internalizing RGD) is a tumor-penetrating peptide that enhances the delivery of conjugated or co-administered drugs deep into tumor tissue.[2][3] Functionalizing liposomes—versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs—with the **iRGD peptide** creates a powerful system for targeted cancer therapy.[4][5] This approach leverages the long-circulating properties of liposomes with the active targeting and tissue penetration capabilities of iRGD, leading to increased drug accumulation at the tumor site and improved therapeutic efficacy.[6][7][8]

Mechanism of Action

The **iRGD peptide** (prototypical sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor homing and penetration[9][10]:

- Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the **iRGD peptide** selectively binds to $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][11]
- Proteolytic Cleavage: Upon binding to integrins, the iRGD peptide undergoes a conformational change and is cleaved by proteases present in the TME. This cleavage



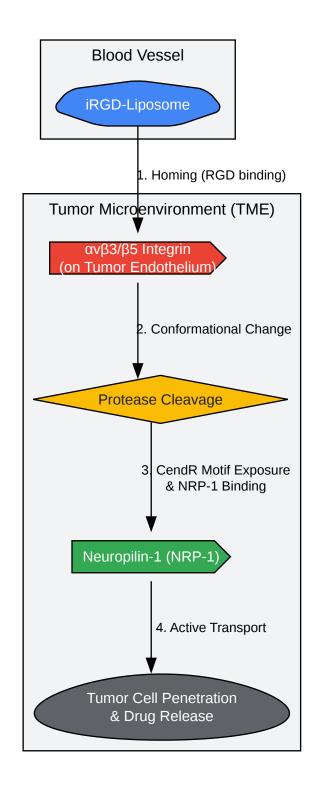




exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][10]

Tissue Penetration: The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that
is also highly expressed on tumor cells and vasculature.[2][11] This binding activates a
specific endocytic transport pathway, facilitating the penetration of the iRGD-functionalized
liposome (and its cargo) through the vascular wall and deep into the tumor parenchyma.[9]
[10]





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Caption: **iRGD peptide**'s three-step mechanism for tumor targeting and penetration.

Protocols



Protocol 1: Preparation of iRGD-Functionalized Liposomes

This protocol describes the preparation of drug-loaded, iRGD-functionalized liposomes using the thin-film hydration method followed by covalent conjugation of the **iRGD peptide**.

Materials:

- Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
- Drug for encapsulation (e.g., Doxorubicin, Antisense Oligonucleotides)
- iRGD peptide with a terminal cysteine (e.g., CRGDKGPDC)
- · Solvents: Chloroform, Methanol
- Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Dialysis membrane (MWCO 10-12 kDa)

Procedure:

- Lipid Film Hydration:
 - Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
 - Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, dry lipid film.
 - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
 - Hydrate the lipid film with the drug solution (e.g., Doxorubicin in PBS) by vortexing at a temperature above the lipid phase transition temperature (~65°C). This results in the formation of multilamellar vesicles (MLVs).



Liposome Sizing (Extrusion):

- To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm).
- Perform extrusion using a mini-extruder device, passing the liposome suspension through the membranes 10-15 times.

Purification:

 Remove the unencapsulated drug from the liposome suspension by dialysis against PBS (pH 7.4) or using a size-exclusion chromatography column.

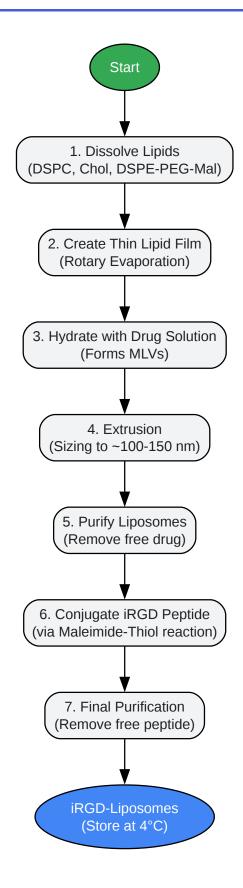
• iRGD Peptide Conjugation:

- Dissolve the cysteine-terminated iRGD peptide in PBS.
- Add the iRGD solution to the purified maleimide-functionalized liposome suspension at a specific molar ratio (e.g., 1:20 peptide to DSPE-PEG2000-Mal).
- Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the formation of a stable thioether bond between the maleimide group on the liposome surface and the thiol group of the peptide's cysteine.
- Remove unconjugated peptide by dialysis against PBS.

Sterilization and Storage:

- Sterilize the final iRGD-liposome formulation by passing it through a 0.22 μm syringe filter.
- Store the liposomes at 4°C.





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Caption: Workflow for the preparation of iRGD-functionalized liposomes.



Protocol 2: Physicochemical Characterization

- 1. Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the liposome suspension in deionized water or PBS.
- Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a
 Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Perform measurements in triplicate at 25°C.
- 2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
- Lyse a known amount of the purified liposome formulation using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.
- Quantify the total amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculate EE% and DL% using the following formulas:
 - EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
 - DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the therapeutic efficacy of iRGD-liposomes in a tumor-bearing mouse model.[12]

Materials:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Cells: A relevant cancer cell line (e.g., 4T1 breast cancer, B16-F10 melanoma).[12]
 [13]
- Treatment Groups: PBS (control), free drug, non-targeted liposomes, iRGD-liposomes.



Calipers for tumor measurement.

Procedure:

- Tumor Inoculation:
 - Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 0.2 x 10⁶ cells) in the flank.[12]
 - Allow tumors to grow to a palpable volume (e.g., ~50-100 mm³).[12]
- Treatment Administration:
 - Randomly assign mice to different treatment groups (n=5-6 mice per group).[6]
 - Administer the treatments intravenously (via tail vein) at a specified dose (e.g., 2-5 mg/kg drug equivalent).
 - Repeat injections at regular intervals (e.g., every three or four days for two weeks).[6][12]
- Monitoring:
 - Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[12]
 - Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry to assess apoptosis or drug penetration).[13]

Data Presentation



The functionalization of liposomes with iRGD consistently improves their physicochemical properties and therapeutic performance.

Table 1: Physicochemical Characteristics of iRGD-Liposomes from Various Studies

Formula tion Name	Drug/Ca rgo	Average Size (nm)	PDI	Zeta Potentia I (mV)	Encaps ulation Efficien cy (%)	Drug Loading (%)	Referen ce
iRGD- liposome -ASO	Antisens e Oligo	152.1 ± 1.2	0.0863	-14.4 ± 7.25	83.36 ± 4.3	55.37 ±	[6]
iRGD- SSL- CLA-PTX	Paclitaxel Prodrug	93.0 ± 0.2	0.19 ± 0.01	-23.97 ± 0.35	83.22	Not Reported	[13]
iRGD- cMLV(Do x)	Doxorubi cin	~230 ± 11.23	Not Reported	Not Reported	~85	Not Reported	[12][14]
iRGD- ICG-10- HCPT- PFP-NPs	10-HCPT	298.4 ± 10.42	0.073 ± 0.23	-35.4 ± 6.23	45.53 ± 2.31	4.79 ± 0.45	[15]

Table 2: Summary of In Vivo Antitumor Efficacy



Animal Model Treatment Group		Outcome	Reference
B16-F10 Melanoma	iRGD-SSL-CLA-PTX	Significantly inhibited tumor growth compared to non-targeted liposomes (p<0.01). Average tumor size was 1,793 mm³ vs. 3,969 mm³ for non-targeted liposomes at day 19.	[13]
4T1 Breast Cancer	iRGD-cMLV(Dox)	Showed significant tumor inhibition compared to the untreated group (p<0.01).	[12]
22Rv1 Prostate Cancer	iRGD-liposome-ASO	Markedly improved efficacy in suppressing tumor growth. After 4 months, tumor weight was significantly lower than with free ASO.	[6]
B16-F10 Melanoma iRGD-SSL-DOX		Exhibited increased antitumor activity in vivo compared to liposomes not modified with iRGD.	[4]

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References

- 1. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeted drug delivery using iRGD peptide for solid cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual-ligand functionalized liposomes with iRGD/trastuzumab co-loaded with gefitinib and lycorine for enhanced metastatic breast cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRGD peptides Wikipedia [en.wikipedia.org]
- 10. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. [PDF] Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery | Semantic Scholar [semanticscholar.org]
- 15. scienceopen.com [scienceopen.com]
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